(1R,2R)-2-(1-Methylimidazol-2-yl)cyclopropane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(1-Methylimidazol-2-yl)cyclopropane-1-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Complex Formation with Metal Ions
Research by Shoukry and Hassan (2014) explored the complex formation equilibria of 1-aminocyclopropane carboxylic acid (ACC) and derivatives with various metal ions, revealing insights into their potential applications in areas like metal ion coordination and environmental sciences. The study detailed the formation of various complexes, providing valuable information on the behavior of such compounds in different conditions (Shoukry & Hassan, 2014).
Inhibitors of Enzymatic Activity
Boztaş et al. (2019) conducted research on bromophenol derivatives with a cyclopropyl moiety, including compounds similar to the one . These derivatives were found to be effective inhibitors of certain enzymes, suggesting potential applications in the development of treatments for diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Structural Studies of Cyclopropane Derivatives
Cetina et al. (2004) investigated novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, providing valuable structural information. Such studies are crucial in understanding the molecular geometry and potential applications of these compounds in fields like medicinal chemistry and material science (Cetina et al., 2004).
Synthesis and Crystal Structures of β-Oligopeptides
Abele, Seiler, and Seebach (1999) explored the synthesis and crystal structures of β-oligopeptides containing derivatives of cyclopropanecarboxylic acid. Their work provides insights into the conformational properties of these compounds, which could be essential in the development of new peptide-based therapeutics or biomaterials (Abele, Seiler, & Seebach, 1999).
Organometallic Complexes as Potential Anticancer Agents
Stepanenko et al. (2011) synthesized organometallic complexes involving derivatives similar to the queried compound. These complexes were studied for their potential as anticancer agents, highlighting the role of such compounds in therapeutic applications and drug design (Stepanenko et al., 2011).
Synthesis of Thiadiazoles and 1,2,4-Triazoles
Sharba et al. (2005) reported on the synthesis of new heterocyclic derivatives of cyclopropane dicarboxylic acid. Their work contributes to the understanding of chemical synthesis processes and potential applications in creating compounds with specific desired properties (Sharba et al., 2005).
Imidazo[1,2-a]Pyridine Carboxylic Acid Derivatives
Research by Du Hui-r (2014) on imidazo[1,2-a]pyridine carboxylic acid derivatives, including steps from commercial availability to final compounds, provides insights into synthetic methods and potential applications in various fields of chemistry and pharmacology (Du Hui-r, 2014).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(1-methylimidazol-2-yl)cyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10-3-2-9-7(10)5-4-6(5)8(11)12;/h2-3,5-6H,4H2,1H3,(H,11,12);1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAHWGFQMCLNCB-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2C[C@H]2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.